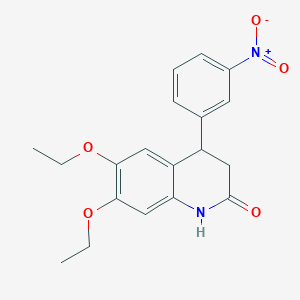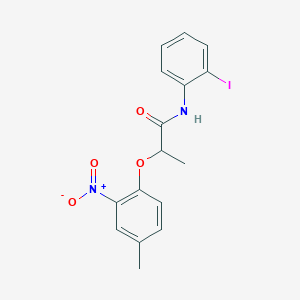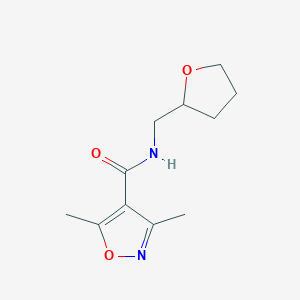![molecular formula C16H20N2O2S B4695690 2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4695690.png)
2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide
説明
2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide, also known as PPTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. PPTP is a member of the thiazolylamide family of compounds and is known for its potent and selective effects on certain biological pathways. In
作用機序
2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide is a potent inhibitor of HSP90, a chaperone protein that is involved in the folding and stabilization of many client proteins. HSP90 is overexpressed in many cancer cells, and its inhibition can lead to the degradation of client proteins and the induction of apoptosis. 2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide has also been shown to activate AMPK, a protein kinase that is involved in the regulation of energy metabolism. Activation of AMPK can lead to the inhibition of mTOR and the induction of autophagy.
Biochemical and Physiological Effects:
2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide has been found to induce apoptosis and inhibit cell growth. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. In non-cancer cells, 2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide has been found to activate AMPK and induce autophagy. These effects are thought to be mediated by the inhibition of HSP90 and the activation of AMPK.
実験室実験の利点と制限
2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good purity. It has also been extensively studied for its potential use in scientific research, and its mechanism of action is well understood. However, 2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide also has some limitations. It is a relatively new compound, and its long-term effects on cells and organisms are not well understood. It is also a potent inhibitor of HSP90, which is involved in the folding and stabilization of many client proteins. This can lead to off-target effects and the potential for toxicity.
将来の方向性
There are several future directions for the study of 2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide. One area of research is the development of analogs of 2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide that have improved selectivity and potency. Another area of research is the study of the long-term effects of 2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide on cells and organisms. This will be important for understanding the potential therapeutic applications of 2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide. Finally, the study of the combination of 2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide with other drugs or therapies may lead to the development of more effective cancer treatments.
科学的研究の応用
2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide has been extensively studied for its potential use in scientific research. It has been found to have potent and selective effects on certain biological pathways, including the inhibition of heat shock protein 90 (HSP90) and the activation of AMP-activated protein kinase (AMPK). These pathways are involved in a wide range of cellular processes, including cell growth, metabolism, and stress response.
特性
IUPAC Name |
2-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-4-9-20-13-7-5-12(6-8-13)14-10-21-16(17-14)18-15(19)11(2)3/h5-8,10-11H,4,9H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVPLOWLFKCBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 5-(aminocarbonyl)-2-[(3,3-diphenylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4695610.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4695612.png)
![N-(diphenylmethyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4695619.png)



![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4695647.png)
![2-[(4-chlorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4695648.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4695649.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4695665.png)
![N-cyclopentyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4695674.png)
![N,N,2-trimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4695683.png)

![2-{4-[2-(4-tert-butylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4695695.png)